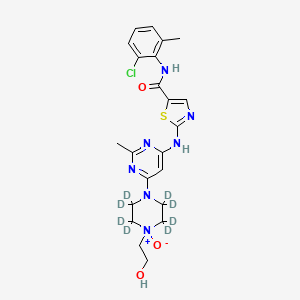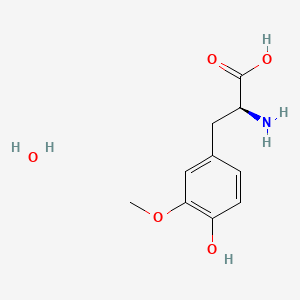
3-O-Methyldopa Monohydrate
Descripción general
Descripción
3-O-metil-L-DOPA (hidrato) es un metabolito significativo de L-DOPA, que se utiliza ampliamente en el tratamiento de la enfermedad de Parkinson. Este compuesto se forma a través de la O-metilación de L-DOPA por la enzima catecol-O-metiltransferasa. Juega un papel crucial en las vías metabólicas de la biosíntesis de dopamina y se ha estudiado por sus efectos sobre la neuroprotección y la neurotoxicidad .
Aplicaciones Científicas De Investigación
3-O-metil-L-DOPA (hidrato) tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza para estudiar el proceso de metilación y el papel de la catecol-O-metiltransferasa en las vías bioquímicas.
Biología: Se utiliza para investigar las vías metabólicas de la dopamina y su papel en las enfermedades neurodegenerativas.
Medicina: Se estudia por sus efectos sobre la neuroprotección y la neurotoxicidad, particularmente en el contexto del tratamiento de la enfermedad de Parkinson.
Industria: Se utiliza en la producción de productos farmacéuticos y como herramienta de investigación en el desarrollo de fármacos
Safety and Hazards
3-O-Methyldopa Monohydrate is to be used only for scientific research and development. It is not for use in humans or animals . Symptoms of exposure to this compound include edema (fluid retention), fever, diarrhea, mental depression, hepatic toxicity, arthralgia (with or without joint swelling), leukopenia, breast enlargement, amenorrhea, pancreatitis, myocarditis, and hemolytic anemia .
Direcciones Futuras
Recent studies suggest that 3-OMD has some effects on the chronic treatment of L-DOPA . There are some evidences about it: Higher levels of dyskinesia, L-DOPA related motor dysfunction, Inhibition of striatal uptake of tyrosine, Competition with L-DOPA for the blood–brain barrier transporter system, Inhibition of dopamine release . Further studies are warranted to exploit other potential biomarkers highlighted using our approach .
Mecanismo De Acción
3-O-metil-L-DOPA (hidrato) ejerce sus efectos principalmente a través de su interacción con la enzima catecol-O-metiltransferasa. Esta enzima cataliza la metilación de L-DOPA, lo que lleva a la formación de 3-O-metil-L-DOPA. El compuesto puede inhibir los efectos neuroprotectores de L-DOPA al competir por la misma enzima, reduciendo así la disponibilidad de L-DOPA para la síntesis de dopamina. Además, puede inducir estrés oxidativo y disfunción mitocondrial, contribuyendo a sus efectos neurotóxicos .
Compuestos similares:
L-DOPA: El precursor de 3-O-metil-L-DOPA, utilizado en el tratamiento de la enfermedad de Parkinson.
3,4-Dihidroxifenilalanina: Otro metabolito de L-DOPA involucrado en la síntesis de dopamina.
3-Metoxitirosina: Un compuesto estructuralmente similar con propiedades bioquímicas similares.
Singularidad: 3-O-metil-L-DOPA (hidrato) es único debido a su papel específico como metabolito de L-DOPA y su capacidad para inhibir los efectos neuroprotectores de L-DOPA. Su formación a través de la acción de la catecol-O-metiltransferasa y su participación en el estrés oxidativo y la disfunción mitocondrial lo distinguen aún más de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
3-O-Methyl-L-DOPA Monohydrate plays a crucial role in the biochemistry of neurotransmitters, particularly in the context of dopamine metabolism . It interacts with the enzyme catechol-O-methyltransferase (COMT), which plays a significant role in the degradation of catecholamines .
Cellular Effects
3-O-Methyl-L-DOPA Monohydrate influences cell function by affecting dopamine biosynthesis . It shares structural similarities with naturally occurring amino acids and neurotransmitters, which allows it to influence various cellular processes .
Molecular Mechanism
The mechanism of action of 3-O-Methyl-L-DOPA Monohydrate involves its interaction with COMT. This enzyme methylates L-DOPA to produce 3-O-Methyl-L-DOPA Monohydrate . This process is crucial for the metabolism of catecholamines, including dopamine .
Temporal Effects in Laboratory Settings
Over time, 3-O-Methyl-L-DOPA Monohydrate accumulates in the plasma and the brain of chronic L-DOPA therapy patients, such as those suffering from Parkinson’s disease . This accumulation is due to its longer half-life compared to L-DOPA .
Dosage Effects in Animal Models
It is known that its serum levels are elevated in patients with AADC deficit, making it a useful marker for screening this disease .
Metabolic Pathways
3-O-Methyl-L-DOPA Monohydrate is involved in the metabolic pathway of L-DOPA, where it is produced as a metabolite via the action of COMT . This pathway plays a significant role in the metabolism of catecholamines .
Transport and Distribution
3-O-Methyl-L-DOPA Monohydrate shares structural similarities with naturally occurring amino acids and neurotransmitters, which allows it to be transported and distributed within cells and tissues .
Subcellular Localization
Due to its structural similarities with naturally occurring amino acids and neurotransmitters, it is likely to be found in similar subcellular locations .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 3-O-metil-L-DOPA (hidrato) se sintetiza a partir de L-DOPA mediante una reacción de metilación. La enzima catecol-O-metiltransferasa cataliza esta reacción, utilizando S-adenosil metionina como donador de metilo . Las condiciones de reacción típicamente implican mantener un pH y temperatura fisiológicos para asegurar la actividad enzimática.
Métodos de producción industrial: La producción industrial de 3-O-metil-L-DOPA (hidrato) implica procesos biotecnológicos que utilizan catecol-O-metiltransferasa recombinante. La enzima se produce en grandes cantidades utilizando fermentación microbiana, y la reacción se lleva a cabo en biorreactores en condiciones controladas para optimizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: 3-O-metil-L-DOPA (hidrato) experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas y otros productos oxidativos.
Reducción: Puede reducirse para formar derivados dihidro.
Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo metoxilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos como los iones hidróxido y las aminas se utilizan comúnmente en reacciones de sustitución.
Productos principales:
Oxidación: Quinonas y otros derivados oxidativos.
Reducción: Derivados dihidro.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
L-DOPA: The precursor to 3-O-methyl-L-DOPA, used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylalanine: Another metabolite of L-DOPA involved in dopamine synthesis.
3-Methoxytyrosine: A structurally similar compound with similar biochemical properties.
Uniqueness: 3-O-methyl-L-DOPA (hydrate) is unique due to its specific role as a metabolite of L-DOPA and its ability to inhibit the neuroprotective effects of L-DOPA. Its formation through the action of catechol-O-methyltransferase and its involvement in oxidative stress and mitochondrial dysfunction further distinguish it from other similar compounds .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRCKUGGXLORG-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036109 | |
| Record name | 3-Methoxy-L-tyrosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200630-46-2 | |
| Record name | 3-O-Methyldopa monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200630462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-L-tyrosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLDOPA MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BBS8L56CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)
![[1,3]Oxazolo[3,2-a][1,3]diazepine](/img/structure/B564354.png)
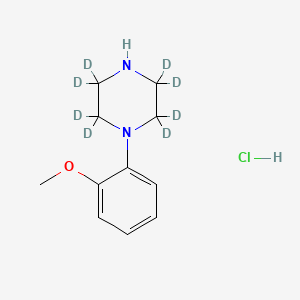


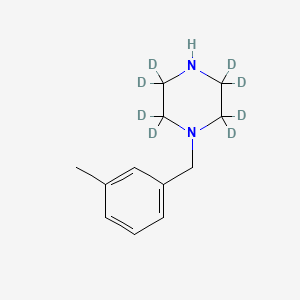
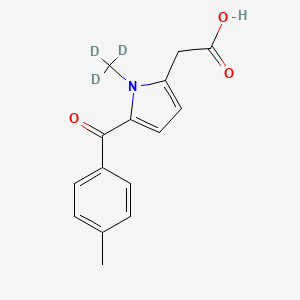

![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)

